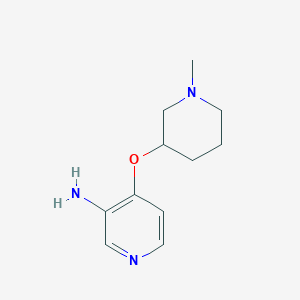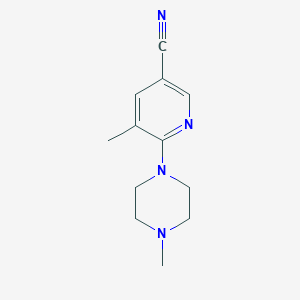
2-(4-Iodo-5-(4-nitrophenyl)-1H-pyrazol-1-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Iodo-5-(4-nitrophenyl)-1H-pyrazol-1-yl)ethanol is a complex organic compound that features a pyrazole ring substituted with iodine and a nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Iodo-5-(4-nitrophenyl)-1H-pyrazol-1-yl)ethanol typically involves multiple steps. One common method starts with the preparation of 4-iodo-5-(4-nitrophenyl)-1H-pyrazole, which is then reacted with ethylene oxide to introduce the ethanol group. The reaction conditions often require the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Iodo-5-(4-nitrophenyl)-1H-pyrazol-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The iodine atom can be substituted with other groups through palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Palladium acetate and a suitable ligand in a polar solvent like DMF.
Major Products Formed
Oxidation: 2-(4-Iodo-5-(4-nitrophenyl)-1H-pyrazol-1-yl)acetic acid.
Reduction: 2-(4-Iodo-5-(4-aminophenyl)-1H-pyrazol-1-yl)ethanol.
Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
2-(4-Iodo-5-(4-nitrophenyl)-1H-pyrazol-1-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(4-Iodo-5-(4-nitrophenyl)-1H-pyrazol-1-yl)ethanol is not fully understood, but it is believed to interact with specific molecular targets through its nitrophenyl and pyrazole moieties. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects. For example, the nitrophenyl group may participate in redox reactions, while the pyrazole ring can interact with enzymes or receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Iodo-5-methoxy-2-nitrophenylpyrazole: Similar structure but with a methoxy group instead of an ethanol group.
4-Iodo-5-(4-aminophenyl)-1H-pyrazol-1-yl)ethanol: Similar structure but with an amino group instead of a nitro group.
Uniqueness
2-(4-Iodo-5-(4-nitrophenyl)-1H-pyrazol-1-yl)ethanol is unique due to the combination of its nitrophenyl and ethanol groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Propriétés
Formule moléculaire |
C11H10IN3O3 |
|---|---|
Poids moléculaire |
359.12 g/mol |
Nom IUPAC |
2-[4-iodo-5-(4-nitrophenyl)pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C11H10IN3O3/c12-10-7-13-14(5-6-16)11(10)8-1-3-9(4-2-8)15(17)18/h1-4,7,16H,5-6H2 |
Clé InChI |
DCQLKOPYACXIAS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=C(C=NN2CCO)I)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


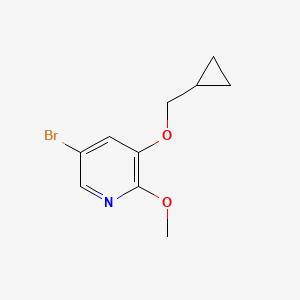
![1-([1,1'-Biphenyl]-4-yl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B15057067.png)

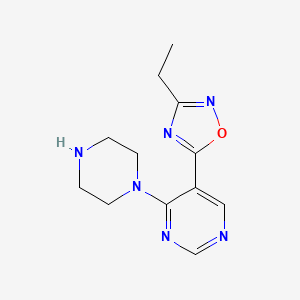
![3-Bromo-1-iodoimidazo[1,5-A]pyrazin-8-amine](/img/structure/B15057096.png)
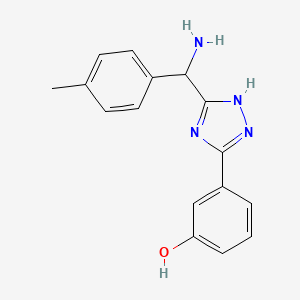
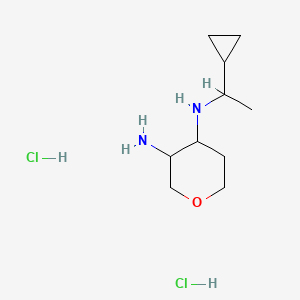
![2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-methylpropanamide](/img/structure/B15057124.png)
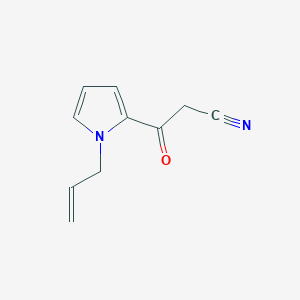

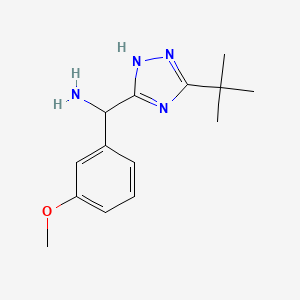
![7-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine](/img/structure/B15057138.png)
